molecular formula C13H17NS B13091334 1-(Ethylsulfanyl)-2-propyl-2H-isoindole CAS No. 61214-22-0

1-(Ethylsulfanyl)-2-propyl-2H-isoindole

Cat. No.: B13091334
CAS No.: 61214-22-0
M. Wt: 219.35 g/mol
InChI Key: OFYIBHWIMUCGFV-UHFFFAOYSA-N
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Description

1-(Ethylthio)-2-propyl-2H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. The presence of an ethylthio group and a propyl group on the isoindole core makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylthio)-2-propyl-2H-isoindole can be achieved through several synthetic routes. One common method involves the reaction of 2-propyl-1H-isoindole with ethylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an inert solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 1-(Ethylthio)-2-propyl-2H-isoindole may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Ethylthio)-2-propyl-2H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

1-(Ethylthio)-2-propyl-2H-isoindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-2-propyl-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Ethylthio)-2-propyl-2H-isoindole is unique due to the presence of both ethylthio and propyl groups on the isoindole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

61214-22-0

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

1-ethylsulfanyl-2-propylisoindole

InChI

InChI=1S/C13H17NS/c1-3-9-14-10-11-7-5-6-8-12(11)13(14)15-4-2/h5-8,10H,3-4,9H2,1-2H3

InChI Key

OFYIBHWIMUCGFV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C2C=CC=CC2=C1SCC

Origin of Product

United States

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